3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
CAS No.: 637752-83-1
Cat. No.: VC7401759
Molecular Formula: C21H20BrNO5
Molecular Weight: 446.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637752-83-1 |
|---|---|
| Molecular Formula | C21H20BrNO5 |
| Molecular Weight | 446.297 |
| IUPAC Name | [3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |
| Standard InChI | InChI=1S/C21H20BrNO5/c1-4-23(5-2)21(25)27-14-10-11-15-18(12-14)26-13(3)20(19(15)24)28-17-9-7-6-8-16(17)22/h6-12H,4-5H2,1-3H3 |
| Standard InChI Key | YQCZZOWEZDNOKR-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br |
Introduction
The compound 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic derivative of the chromenone family, which is known for its diverse biological and pharmacological activities. Chromenones, also referred to as coumarins, are widely studied due to their potential roles in antimicrobial, anticancer, and anti-inflammatory therapies. The addition of functional groups such as bromophenoxy and diethylcarbamate to the chromenone core enhances the compound's chemical reactivity and biological specificity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Chromenone Core: The chromenone backbone is synthesized via Pechmann condensation or related methods.
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Bromophenoxy Substitution: A bromophenol derivative reacts with the chromenone intermediate under nucleophilic substitution conditions.
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Carbamoylation: The final step involves introducing the diethylcarbamate group through carbamoylation using diethylamine and a suitable coupling agent.
Biological Activities
The compound is hypothesized to exhibit several biological activities due to its structural features:
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Antimicrobial Activity:
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Brominated compounds are known for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
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The chromenone core enhances the compound's ability to interact with microbial enzymes.
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Anticancer Potential:
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Chromenones have been shown to inhibit cancer cell proliferation by targeting key signaling pathways.
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The diethylcarbamate group may improve cellular uptake and specificity.
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Anti-inflammatory Effects:
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The compound's structure suggests potential inhibition of inflammatory mediators such as prostaglandins.
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Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Characteristic Peaks/Values |
|---|---|
| FTIR | C=O stretching (~1730 cm⁻¹), C=C aromatic (~1600 cm⁻¹) |
| NMR (¹H and ¹³C) | Signals corresponding to aromatic protons, methyl groups, and carbamate functionality |
| Mass Spectrometry | Molecular ion peak at m/z ~458 |
Potential Applications
Due to its structural features, this compound has applications in:
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Pharmaceutical Research:
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As a lead molecule for developing drugs targeting microbial infections or cancer.
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Chemical Biology:
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As a probe for studying enzyme-ligand interactions due to its functional diversity.
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Material Science:
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Potential use in designing functional materials owing to its aromatic and halogenated structure.
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Limitations and Future Directions
While promising, the compound's efficacy and safety need extensive evaluation:
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Toxicity Studies:
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Brominated compounds can exhibit cytotoxic effects; thus, detailed toxicity profiling is essential.
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Structure-Activity Relationship (SAR):
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Modifications to the bromophenoxy or carbamate groups could optimize biological activity.
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Biological Testing:
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Comprehensive in vitro and in vivo studies are required to confirm its therapeutic potential.
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